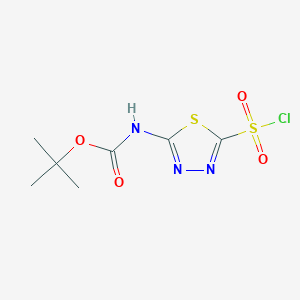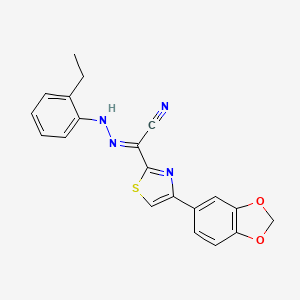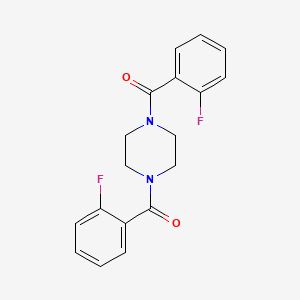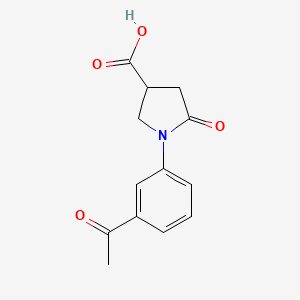
Tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Structural Analysis and Bond Interactions
Tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate, a 1,3,4-thiadiazole derivative related to sulfonamides, has been studied for its structural properties. The compound exhibits strong interactions between the sulfonyl group and the thiadiazole ring, with a distorted arrangement around the sulfur atom in the sulfonyl moiety (Pedregosa et al., 1996).
2. Carbamate Derivatives and Hydrogen Bonding
Research on carbamate derivatives, including tert-butyl variants, has focused on their structural characterization through X-ray diffraction. These derivatives exhibit strong and weak hydrogen bonds, assembling molecules into three-dimensional architectures. This structural understanding is crucial for potential applications in material science and chemistry (Das et al., 2016).
3. Halogen and Hydrogen Bonding in Crystal Structures
The crystal structures of tert-butyl carbamate derivatives have been explored, revealing bifurcated hydrogen and halogen bonds involving carbonyl groups. This structural information is significant for understanding and designing new materials and compounds (Baillargeon et al., 2017).
4. Luminescent Materials and Organic Electronics
Tert-butyl carbamate derivatives have been utilized in creating luminescent materials for organic electronics. Their properties, such as photoluminescence and electrochemical characteristics, are crucial for the development of organic light-emitting diodes and other optoelectronic devices (Rybakiewicz et al., 2020).
5. Synthesis and Application in Pest Control
The synthesis and application of tert-butyl carbamate derivatives in pest control have been explored. These compounds have shown potential as nonsteroidal ecdysone agonists, which are environmentally friendly pest regulators. Their insecticidal activities have been evaluated, demonstrating potential in novel pesticide development (Wang et al., 2011).
6. Mosquito-Larvicidal and Antibacterial Properties
Novel tert-butyl carbamate derivatives have been synthesized and studied for their mosquito-larvicidal and antibacterial properties. Some of these compounds exhibit high larvicidal activity against malaria vectors and broad-spectrum antibacterial activity, indicating potential medical and environmental applications (Castelino et al., 2014).
Properties
IUPAC Name |
tert-butyl N-(5-chlorosulfonyl-1,3,4-thiadiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O4S2/c1-7(2,3)15-5(12)9-4-10-11-6(16-4)17(8,13)14/h1-3H3,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQTXCLASAJYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180003-08-1 |
Source


|
| Record name | tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorobenzyl)-N,4-diisopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2532066.png)
![[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![2-Butyl-6-(2,5-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532069.png)
![Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2532073.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2532074.png)
![4-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2532075.png)
![N-(4-acetylphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2532076.png)
![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2532078.png)


![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2532084.png)


